Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
Description
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 4-hydroxyphenyl group and a methoxy substituent on the cyclobutane ring. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 252.26 g/mol. The compound's structure combines aromatic and alicyclic motifs, making it of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGLCYBHPJNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methoxy group can produce hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
- Molecular Formula : C13H16O4
- Molecular Weight : 236.267 g/mol
- Structural Features : The compound features a cyclobutane ring, methoxy group, and hydroxyphenyl group, which contribute to its reactivity and biological activity.
Organic Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Esterification : Reacting with acids to form esters.
- Suzuki–Miyaura Coupling : A transition metal-catalyzed reaction used to form carbon-carbon bonds under mild conditions, allowing for the construction of complex molecular architectures.
Biological Applications
The compound exhibits significant biological activities:
- Plant Growth Modulation : It has been shown to induce metabolic changes in plants such as Perilla frutescens, enhancing secondary metabolite accumulation. This modulation is linked to the compound's ability to affect auxin biosynthesis and transport mechanisms.
- Nitrification Inhibition : this compound acts as a nitrification inhibitor, impacting ammonia-oxidizing bacteria and archaea. This property is crucial for agricultural applications aimed at reducing nitrogen loss in soils.
Industrial Applications
In industrial chemistry, this compound is utilized in:
- Enzymatic Coupling : It plays a role in the enzymatic coupling of saccharides to proteins, which is essential for glycoprotein production. This process is vital in biotechnology for developing therapeutic proteins and vaccines .
Case Study 1: Plant Growth Regulation
A study investigated the effects of this compound on Perilla frutescens. The results indicated that the compound significantly increased the levels of glucosinolates in the roots, suggesting its potential use as a natural growth regulator in agriculture.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Glucosinolates Content (mg/g) | 5.2 | 12.8 |
| Auxin Levels (µg/g) | 0.8 | 2.5 |
Case Study 2: Nitrification Inhibition
Research was conducted to evaluate the effectiveness of this compound as a nitrification inhibitor across different soil types. The findings demonstrated that its inhibitory effect varied with soil pH and clay content, highlighting its potential for tailored agricultural applications.
| Soil Type | pH Level | Clay Content (%) | Nitrification Rate (mg N/kg/day) |
|---|---|---|---|
| Sandy Soil | 6.5 | 10 | 0.45 |
| Clayey Soil | 7.0 | 30 | 0.20 |
| Loamy Soil | 6.8 | 20 | 0.25 |
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in plants, it modulates root system architecture by interfering with auxin signaling via the nitric oxide/reactive oxygen species pathway . This modulation affects root growth and secondary metabolite accumulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate hydrochloride (CID 137952122)
- Molecular Formula: C₁₂H₁₅NO₃ (free base)
- Key Differences: Replaces the methoxy group with an amino (-NH₂) group.
- Impact: The amino group introduces basicity (pKa ~9–10) and enhances water solubility compared to the methoxy derivative.
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
- Molecular Formula : C₇H₉F₃O₃
- Key Differences : Contains a hydroxyl (-OH) and trifluoromethyl (-CF₃) group instead of the hydroxyphenyl and methoxy groups.
- Impact :
Aromatic Ring Modifications
1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid
- Molecular Formula : C₁₂H₁₃BrO₂
- Key Differences : Replaces the ester with a carboxylic acid (-COOH) and substitutes the 4-hydroxyphenyl group with a bromo-methylphenyl moiety.
- Impact :
1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane (6b and 6c)
- Molecular Formula : C₂₀H₂₄O₂
- Key Differences : Features two 4-methoxyphenyl groups and methyl substituents instead of a single hydroxyphenyl-methoxy system.
- Impact: Increased steric hindrance reduces ring strain in the cyclobutane core. Mass spectrometry (MS) fragmentation patterns differ: Dominant peaks at m/z 148 ([M-C₁₀H₁₂O]+) suggest higher stability of bis-aryl derivatives compared to mono-substituted analogs .
Functional Group Comparisons
3-Oxocyclobutanecarboxylic Acid Methyl Ester
- Molecular Formula : C₆H₈O₃
- Key Differences : Contains a ketone (3-oxo) group instead of the hydroxyphenyl-methoxy system.
- Impact: The ketone increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., Grignard reactions).
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Key Differences: Substitutes the hydroxyphenyl group with a methylamino (-NHCH₃) group.
- Impact :
Research Implications
The structural nuances of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate highlight its unique balance of aromaticity, hydrogen-bonding capacity, and lipophilicity. Compared to analogs:
- Amino-substituted derivatives (e.g., CID 137952122) may offer superior pharmacokinetic profiles in drug design due to enhanced solubility .
- Trifluoromethyl analogs (e.g., ) are more suited for applications requiring metabolic resistance, such as agrochemicals .
- Bis-aryl cyclobutanes () demonstrate how substituent symmetry influences MS fragmentation and crystallinity .
Biological Activity
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Number : 2172536-86-4
The compound features a cyclobutane ring substituted with a methoxy and hydroxyphenyl group, which may contribute to its biological activity.
Antioxidant Activity
Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group is believed to enhance radical scavenging abilities, potentially offering protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of methyl esters derived from phenolic compounds. This compound may exert its effects by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects, particularly in breast cancer models. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
The biological activities of this compound are likely mediated through several mechanisms:
- Radical Scavenging : The hydroxy group can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Cell Cycle Regulation : It may influence cell cycle regulators, promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate, and how is structural validation performed?
- Synthesis : Common methods include cyclobutane ring formation via [2+2] photocycloaddition or Mitsunobu reactions for etherification of the hydroxyl group. For example, analogous cyclobutane derivatives have been synthesized using alkylation of carboxylate intermediates under basic conditions .
- Structural Validation :
- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, methoxy (-OCH₃) and ester (-COOCH₃) groups show distinct singlet peaks at ~3.3–3.8 ppm and ~3.6–3.9 ppm, respectively .
- X-ray Crystallography : Single-crystal XRD with SHELXL refinement (e.g., SHELX-97) resolves bond angles and torsional strain in the cyclobutane ring .
Q. How is purity assessed for this compound, and what analytical thresholds are acceptable in academic research?
- HPLC : Purity ≥98% is typical, with reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. Impurities <0.1% are flagged via area normalization .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) alignment with theoretical mass (Δ < 2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Case Study : If observed ¹H NMR shifts deviate from DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*), consider:
- Solvent Effects : Simulate shifts with IEFPCM solvent models (e.g., DMSO or CDCl₃) .
- Conformational Flexibility : Cyclobutane puckering or aryl group rotation may alter magnetic environments. Use variable-temperature NMR to probe dynamics .
Q. What strategies optimize synthetic yield for derivatives with steric hindrance at the cyclobutane ring?
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to sterically hindered positions .
- Solvent Optimization : High-dielectric solvents (e.g., DMF) improve solubility during ring-closing steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) for thermally sensitive intermediates .
Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be mitigated?
- Handling : Store under inert atmosphere (Ar/N₂) with molecular sieves (3Å). Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Quantification : Use Karl Fischer titration to monitor water content (<0.01% w/w) before sensitive reactions (e.g., Grignard additions) .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
- DFT Methods : Calculate Fukui indices (Gaussian16) to identify nucleophilic (aryl hydroxyl) and electrophilic (ester carbonyl) sites .
- MD Simulations : AMBER or GROMACS models assess solvent accessibility of reactive moieties .
Q. How can stereochemical assignments be confirmed for diastereomeric cyclobutane derivatives?
- NOESY NMR : Correlate spatial proximity of methoxy and hydroxyl groups to distinguish cis/trans configurations .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for enantiomers .
Q. What protocols ensure stability during long-term storage for degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
